molecular formula C7H7NO3 B120671 3-Hydroxyanthranilic acid CAS No. 548-93-6

3-Hydroxyanthranilic acid

Cat. No. B120671
CAS RN: 548-93-6
M. Wt: 153.14 g/mol
InChI Key: WJXSWCUQABXPFS-UHFFFAOYSA-N
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Description

3-Hydroxyanthranilic acid is an aminobenzoic acid that is benzoic acid substituted at C-2 by an amine group and at C-3 by a hydroxy group . It is an intermediate in the metabolism of the amino acid tryptophan . It is commonly used as an intermediate in various chemical reactions .


Synthesis Analysis

3-Hydroxyanthranilic acid is synthesized in the biosynthesis of limazepine, which involves a new way of 3-hydroxyanthranilic acid formation referred to as the chorismate/DHHA pathway . This represents an alternative to the kynurenine pathway employed for the formation of the same precursor in the biosynthesis of other pyrrolobenzodiazepines .


Molecular Structure Analysis

The crystal structure of 3-Hydroxyanthranilic acid shows it to be a member of the functionally diverse cupin superfamily . The enzyme forms homodimers, with two nickel binding sites per molecule .


Chemical Reactions Analysis

3-Hydroxyanthranilic acid is an intermediate in the metabolism of the amino acid tryptophan . It is involved in complex pathways encoded within biosynthetic gene clusters . It is also involved in the biosynthesis of limazepine and other pyrrolobenzodiazepines .


Physical And Chemical Properties Analysis

The molecular formula of 3-Hydroxyanthranilic acid is C7H7NO3 . It is an aminobenzoic acid and a monohydroxybenzoic acid .

Scientific Research Applications

Antioxidant and Pro-Oxidant Behavior

3-Hydroxyanthranilic acid demonstrates a dual role as both an antioxidant and a pro-oxidant. As an antioxidant, it effectively scavenges free radicals, particularly in the absence of metal ions, and has been found to act more efficiently than Trolox in scavenging peroxyl radicals in lipid and aqueous solutions. This suggests a significant contribution to the antioxidant activity typically attributed to tryptophan. Conversely, in the presence of metal ions and at physiological pH, it exhibits pro-oxidant behavior, primarily through the reduction of Cu(II), which can promote hydroxyl radical production via the Fenton reaction (Pérez-González et al., 2017).

Role in Immune Response

3-Hydroxyanthranilic acid has been identified in lymphocyte cultures during allogeneic stimulation, indicating a potential role in the immune response. The metabolite's presence in these cultures suggests its involvement in the regulation or signaling processes during immune responses (Werner et al., 1985).

Application in Fenton Oxidative Processes

This compound enhances dye degradation in Fenton oxidative processes (Fe2+/H2O2, Fe3+/H2O2). Its redox-mediating properties, particularly its Fe3+-reducing activity, increase the generation of reactive oxygen species, improving the efficiency of these processes in dye decolorization (Santana et al., 2019).

Potential in Disease Treatment

3-Hydroxyanthranilic acid may have therapeutic implications in cardiovascular diseases like atherosclerosis. It inhibits inflammation and regulates lipid metabolism, thereby reducing lesion size in atherosclerosis-prone mice. This suggests its potential as a treatment for inflammatory and metabolic components of cardiovascular diseases (Zhang et al., 2012).

Presence and Metabolism in Tissues

It is present in various rat tissues, with the highest concentrations in the kidney and spleen. Its metabolism has been studied, particularly in brain tissue, where its bioprecursors, such as anthranilic acid, significantly influence its production (Baran & Schwarcz, 1990).

Influence in Neurological Diseases

Studies on the redox chemistry and iron interactions of 3-hydroxyanthranilic acid provide insights into its potential role in neurological disease development. Its interactions with iron ions and susceptibility to oxidation under certain conditions can contribute to understanding its decreased levels in diseases associated with elevated concentrations of reactive oxygen species (Chobot et al., 2015).

Safety And Hazards

3-Hydroxyanthranilic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research suggests that 3-Hydroxyanthranilic acid and its enzyme HAAO represent potential therapeutic targets for aging and age-associated diseases . It is also suggested that the change of the 3-Hydroxyanthranilic acid to anthranilic acid ratio, particularly in the brain, could possibly be a protective response to limit primary and secondary damage .

properties

IUPAC Name

2-amino-3-hydroxybenzoic acid
Source PubChem
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InChI

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WJXSWCUQABXPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
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DSSTOX Substance ID

DTXSID40203290
Record name 2-Amino-3-hydroxy-benzoic acid
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Molecular Weight

153.14 g/mol
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Physical Description

Solid
Record name 3-Hydroxyanthranilic acid
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Solubility

SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM
Record name 2-AMINO-3-HYDROXY-BENZOIC ACID
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Product Name

3-Hydroxyanthranilic acid

Color/Form

LEAFLETS IN WATER

CAS RN

548-93-6
Record name 3-Hydroxyanthranilic acid
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Record name 2-AMINO-3-HYDROXYBENZOIC ACID
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Melting Point

164 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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